TG003

概要

説明

作用機序

TG003は、Clk1とClk4キナーゼの活性を阻害することによって効果を発揮します。 キナーゼドメインへの結合のためにATPと競合し、それによってセリン/アルギニンリッチタンパク質のリン酸化を防ぎます . この阻害は、代替スプライシングイベントの抑制につながり、さまざまなタンパク質アイソフォームの発現を調節することができます .

類似の化合物:

SRPIN340: セリン/アルギニンリッチタンパク質キナーゼの別の阻害剤ですが、標的プロファイルが異なります.

IC261: 代替スプライシングにも影響を与えるカゼインキナーゼ1阻害剤.

This compoundの独自性: this compoundは、Clk1とClk4に対する高い選択性を持つため、これらのキナーゼの代替スプライシングにおける特定の役割を研究するための貴重なツールとなっています . 細胞に対する有意な毒性なしにRNAスプライシングを調節する能力は、研究と潜在的な治療用途における有用性をさらに高めています .

生化学分析

Biochemical Properties

TG003 interacts with Clk-family kinases, exhibiting inhibitory effects on Clk1, Clk2, and Clk4 . It competes with ATP, exhibiting a Ki value of 0.01 μM for Clk1/Sty . This compound’s interaction with these enzymes leads to the suppression of Clk-mediated phosphorylation of certain proteins, such as the splicing factor SF2/ASF .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, in HeLa cells, this compound inhibits Clk1/Sty kinase activity and suppresses the phosphorylation of the splicing factor SF2/ASF . In prostate cancer cell lines, this compound reduces cell proliferation and increases apoptosis . It also slows scratch closure and reduces cell migration and invasion .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on Clk-family kinases . By competing with ATP, it inhibits Clk1/Sty-mediated phosphorylation of proteins involved in RNA splicing, such as SF2/ASF . This leads to changes in the splicing patterns of certain genes, which can have significant effects on cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in HeLa cells, the inhibitory effect of this compound on Clk1/Sty kinase activity and SF2/ASF phosphorylation can be observed after a treatment period of 3 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in a study involving Jcl:TCR mice, this compound was administered subcutaneously at a dose of 30mg/kg . This led to the promotion of exon-skipping in the dystrophin gene, suggesting potential therapeutic applications in Duchenne muscular dystrophy .

Metabolic Pathways

Given its role as an inhibitor of Clk-family kinases, it is likely that this compound interacts with the metabolic pathways involving these kinases .

Transport and Distribution

Given its molecular properties and its interactions with Clk-family kinases, it is likely that this compound can penetrate cell membranes and distribute within cells .

Subcellular Localization

In HeLa cells, this compound has been shown to affect the localization of Clk1/Sty, causing it to localize to nuclear speckles . This suggests that this compound may have effects on the subcellular localization of the proteins it interacts with .

準備方法

合成経路と反応条件: TG003は、3-エチル-5-メトキシ-1,3-ベンゾチアゾール-2-イリデンとプロパン-2-オンの縮合を含む多段階プロセスにより合成できます . この反応には通常、ジメチルスルホキシド(DMSO)やエタノールなどの溶媒を使用し、超音波処理によって溶解性を高めます .

工業生産方法: this compoundの工業生産には、ラボでの合成と同様の反応条件を使用した大規模合成が含まれます。 この化合物は通常、結晶化によって精製され、高性能液体クロマトグラフィー(HPLC)などの技術を使用して分析され、純度レベルが98%を超えていることを確認します .

化学反応の分析

反応の種類: TG003は主にリン酸化阻害反応を受けます。 Clkキナーゼによるセリン/アルギニンリッチタンパク質のリン酸化を阻害します .

一般的な試薬と条件: this compoundを含む反応では、通常、アデノシン三リン酸(ATP)やSF2/ASF RSドメインの合成ペプチドなどの試薬を使用します . 反応条件には、Tris-HCl、塩化マグネシウム、ジチオスレイトールなどの緩衝液が含まれることがよくあります .

主な生成物: これらの反応から生成される主な生成物は、リン酸化されていないセリン/アルギニンリッチタンパク質であり、代替スプライシングの調節において重要な役割を果たします .

4. 科学研究への応用

This compoundは、科学研究において幅広い用途があります。

科学的研究の応用

TG003 has a wide range of applications in scientific research:

類似化合物との比較

SRPIN340: Another inhibitor of serine/arginine-rich protein kinases, but with a different target profile.

IC261: A casein kinase 1 inhibitor that also affects alternative splicing.

Uniqueness of TG003: this compound is unique due to its high selectivity for Clk1 and Clk4, making it a valuable tool for studying the specific roles of these kinases in alternative splicing . Its ability to modulate RNA splicing without significant toxicity to cells further enhances its utility in research and potential therapeutic applications .

特性

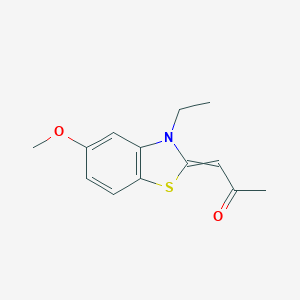

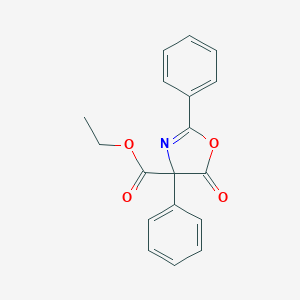

IUPAC Name |

1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVLELSCIHASRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017396 | |

| Record name | 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300801-52-9 | |

| Record name | 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)

![3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol](/img/structure/B120170.png)

![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)